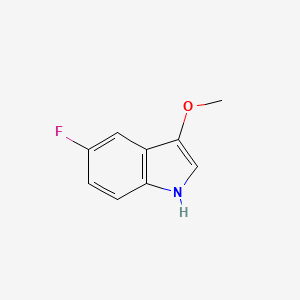

5-fluoro-3-methoxy-1H-indole

Descripción general

Descripción

5-fluoro-3-methoxy-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in various biologically active compounds, making it a valuable scaffold in medicinal chemistry .

Mecanismo De Acción

Target of Action

5-Fluoro-3-methoxy-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives have been reported to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.

Pharmacokinetics

The biological activities of indole derivatives suggest that they are likely to have favorable adme properties that contribute to their bioavailability .

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that the compound likely induces changes at the molecular and cellular levels that contribute to its biological effects .

Análisis Bioquímico

Biochemical Properties

5-Fluoro-3-methoxy-1H-indole, like other indole derivatives, has been found to interact with multiple receptors, contributing to its diverse biological activities

Cellular Effects

Indole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of 5-fluoro-3-methoxy-1H-indole may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-fluoro-3-methoxy-1H-indole can undergo various chemical reactions, including:

Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.

Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce various oxidized forms of the compound .

Aplicaciones Científicas De Investigación

5-fluoro-3-methoxy-1H-indole has several scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

5-fluoroindole: Similar in structure but lacks the methoxy group.

3-methoxyindole: Similar in structure but lacks the fluorine atom.

5-fluoro-3-phenyl-1H-indole: Contains a phenyl group instead of a methoxy group.

Uniqueness

5-fluoro-3-methoxy-1H-indole is unique due to the presence of both fluorine and methoxy groups on the indole ring. This combination of substituents can enhance its biological activity and selectivity compared to other indole derivatives .

Actividad Biológica

5-Fluoro-3-methoxy-1H-indole is a synthetic derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of Indole Derivatives

Indoles are a significant class of heterocyclic compounds found in various natural products and pharmaceuticals. The indole nucleus serves as a common structural motif in many biologically active compounds, making it valuable in medicinal chemistry. The specific structure of this compound, with both fluorine and methoxy substituents, enhances its biological activity compared to other indole derivatives.

Target Receptors

this compound exhibits high affinity for multiple receptors, which contributes to its diverse biological effects. It has been shown to interact with various targets involved in signaling pathways, influencing cellular functions such as proliferation and apoptosis.

Mode of Action

The compound's biological activities include:

- Antiviral : Potential efficacy against viral infections.

- Anticancer : Induces apoptosis in cancer cells.

- Antimicrobial : Effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Anti-inflammatory : Modulates inflammatory responses.

Biochemical Pathways

The compound impacts several biochemical pathways due to its interaction with enzymes and receptors. It can influence gene expression and cellular metabolism, leading to various physiological effects.

Pharmacokinetics

The favorable absorption, distribution, metabolism, and excretion (ADME) properties of this compound suggest good bioavailability. Its structure allows for efficient interaction with biological membranes and targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown promising results against MRSA with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL when modified with specific substituents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | ≤0.25 | Anti-MRSA |

| 5-Fluoro analogue | 16 | Weak anti-MRSA |

Anticancer Activity

In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF cells. The compound's effectiveness was evaluated in tumor-bearing mice, where it significantly suppressed tumor growth .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Morais et al. | MCF cells | 25.72 ± 3.95 | Induces apoptosis |

| Ribeiro et al. | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity |

Study on MRSA Inhibition

A recent screening campaign evaluated various indole derivatives for their activity against MRSA. Among the compounds tested, those with halogen substitutions at the 5-position exhibited enhanced antimicrobial activity. The study identified specific structural requirements necessary for optimal activity .

Neuroprotective Effects

Research into related indole derivatives indicated potential neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that modifications to the indole structure could yield compounds beneficial for treating neurodegenerative disorders .

Propiedades

IUPAC Name |

5-fluoro-3-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRJASFKWSLXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.